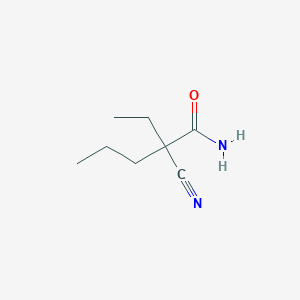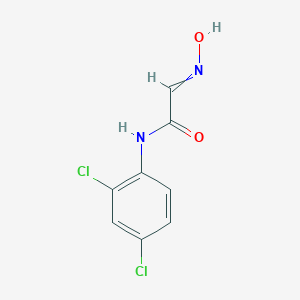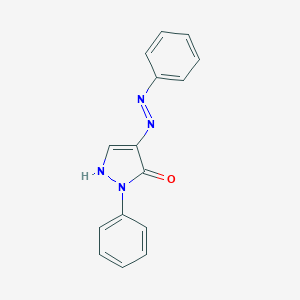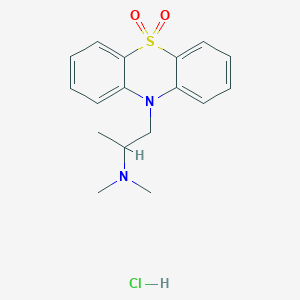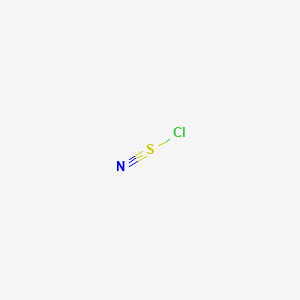
Cloruro de tiazilo
Descripción general
Descripción
Thiazyl chloride is a useful research compound. Its molecular formula is ClNS and its molecular weight is 81.53 g/mol. The purity is usually 95%.
BenchChem offers high-quality Thiazyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thiazyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. Síntesis de derivados de tiazolina y tiazol El cloruro de tiazilo se usa en la síntesis de derivados de tiazolina y tiazol . Estos derivados son partes integrales de numerosos productos naturales, fármacos y muchas moléculas útiles, como ligandos para la catálisis metálica . Muestran una amplia gama de actividades biológicas, como anticancerígenas, antimicrobianas, antimaláricas, antituberculosas, neurotóxicas y muchas otras propiedades útiles .
Desarrollo de fármacos
El this compound se utiliza en el desarrollo de varios fármacos . Algunos de los fármacos aprobados que contienen porciones de tiazolina y tiazol incluyen dasatinib (anticancerígeno), ritonavir (anti-VIH), nizatidina (anti-úlcera) y fentiazac (antiinflamatorio), entre varios medicamentos .
Síntesis orgánica y catálisis asimétrica
Los derivados de tiazolina, sintetizados utilizando this compound, han recibido atención recientemente en la síntesis orgánica y la catálisis asimétrica como ligandos .
Celdas solares y electrónica orgánica
Las celdas solares, los semiconductores orgánicos y la electrónica basados en tiazol han estado recibiendo atención en los últimos años . El this compound juega un papel crucial en la síntesis de estos materiales basados en tiazol.
Estudios experimentales y teóricos
El this compound se utiliza en estudios experimentales y teóricos para investigar las propiedades estructurales, electrónicas y vibracionales de su estado electrónico fundamental y de los estados electrónicos de baja energía .
Preparación del trímero de this compound
El this compound se utiliza en la preparación de su trímero, N3S3Cl3
Safety and Hazards
Mecanismo De Acción
Target of Action
Thiazyl chloride (NSCl) is primarily used as a chlorinating reagent . It interacts with alcohols, converting them into alkyl chlorides .
Mode of Action
The interaction of thiazyl chloride with its targets proceeds through a substitution reaction, specifically an SN2 mechanism . The first step involves the attack of the oxygen atom in the alcohol on the sulfur atom of thiazyl chloride, which results in the displacement of a chloride ion . This reaction effectively converts the alcohol into a better leaving group, facilitating further chemical reactions .
Result of Action
The primary molecular effect of thiazyl chloride’s action is the transformation of alcohols into alkyl chlorides . This conversion can enable a variety of downstream chemical reactions, potentially leading to the synthesis of a wide range of organic compounds. On a cellular level, the impact of thiazyl chloride would largely depend on the specific context and the other compounds present.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of thiazyl chloride. For instance, the presence of other reactive species could potentially interfere with its intended reactions. Moreover, factors such as temperature and pH could also affect the rate and outcome of its reactions. It’s also worth noting that thiazyl chloride is a moderately volatile compound , which means its stability and reactivity could be influenced by factors related to the gaseous environment, such as pressure and humidity.
Análisis Bioquímico
Biochemical Properties
It is known that Thiazyl chloride is a source of chloride ions . Chloride ions play a crucial role in various biochemical reactions, including the maintenance of electroneutrality and the regulation of enzyme activity .
Cellular Effects
The cellular effects of Thiazyl chloride are not well-documented. Chloride ions, which Thiazyl chloride can provide, are known to be involved in various cellular processes. They contribute to the maintenance of the membrane potential and are involved in the regulation of water secretion in epithelial tissues .
Molecular Mechanism
It is known that at 100 °C in vacuum, Thiazyl chloride undergoes cracking to form Thiazyl chloride monomer, which is a green gas .
Temporal Effects in Laboratory Settings
It is known that Thiazyl chloride is a moderately volatile substance .
Metabolic Pathways
Thiazyl chloride is known to be a source of chloride ions , which are involved in various metabolic pathways .
Transport and Distribution
Chloride ions, which Thiazyl chloride can provide, are known to be transported and distributed within cells and tissues .
Subcellular Localization
Chloride ions, which Thiazyl chloride can provide, are known to be present in various subcellular locations .
Propiedades
IUPAC Name |
azanylidyne(chloro)-λ4-sulfane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/ClNS/c1-3-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWVIYFTZAHMHIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N#SCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70938043 | |
| Record name | Thiazyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70938043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
81.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17178-58-4 | |
| Record name | Thiazyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017178584 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiazyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70938043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-Ethoxybenzo[d]isothiazole 1,1-dioxide](/img/structure/B100248.png)
![2-[(3-Bromophenyl)carbamoyl]benzoic acid](/img/structure/B100250.png)




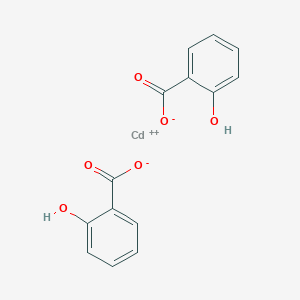
![9,10-Anthracenedione, 1,4-bis[(2-bromo-4,6-dimethylphenyl)amino]-](/img/structure/B100261.png)
